molecular formula C19H31NO2 B5188218 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine

4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine

Cat. No. B5188218
M. Wt: 305.5 g/mol
InChI Key: YEZAYCRNIHBAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine, also known as TMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine has been studied extensively for its potential applications in medicinal chemistry, particularly as a drug delivery system. 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine can act as a carrier for various drugs, including anticancer agents, antibiotics, and antiviral drugs, and can enhance their solubility and stability. 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine can also target specific tissues or cells, such as cancer cells, by conjugating with ligands or antibodies.

Mechanism of Action

The mechanism of action of 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine is not fully understood, but it is believed to involve the disruption of cell membranes and the inhibition of cellular functions. 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine can penetrate cell membranes and accumulate in the cytoplasm, leading to the disruption of the membrane structure and function. 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine can also interact with cellular proteins and enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine has been shown to have various biochemical and physiological effects, depending on the type of cells or tissues it interacts with. 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine can induce apoptosis or cell death in cancer cells, inhibit bacterial growth, and enhance the immune response. 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine can also affect the cardiovascular system by regulating blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility. 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine can also be modified to target specific cells or tissues, making it a versatile tool for drug delivery and imaging. However, 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine, including the development of novel drug delivery systems, the optimization of its synthesis method, and the investigation of its potential applications in material science. 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine can also be further studied for its mechanism of action and its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.
Conclusion:
In conclusion, 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine is a promising chemical compound that has potential applications in various fields, including medicinal chemistry and material science. Its ease of synthesis, stability, and biocompatibility make it a valuable tool for drug delivery and imaging. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. The future directions for the research on 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine are numerous and varied, and it is expected that 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine will continue to be an important topic of research in the scientific community.

Synthesis Methods

The synthesis of 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine involves the reaction of 4-bromobutylmorpholine with 2-tert-butyl-5-methylphenol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, and the product is purified using column chromatography or recrystallization. The yield of 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

properties

IUPAC Name

4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-16-7-8-17(19(2,3)4)18(15-16)22-12-6-5-9-20-10-13-21-14-11-20/h7-8,15H,5-6,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZAYCRNIHBAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Tert-butyl-5-methylphenoxy)butyl]morpholine

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